MAO-B Inhibitory Potency: Class-Level Nanomolar Activity vs. Clinical Sulfonamide Zonisamide
1,3,4-Oxadiazol-2-ylbenzenesulfonamides as a class are the first sulfonamide derivatives reported to achieve nanomolar MAO-B inhibition. The most potent compound of the series exhibits an IC50 of 0.0027 µM (2.7 nM) against human MAO-B [1]. By contrast, the clinically used sulfonamide zonisamide inhibits MAO enzymes with IC50 values in the micromolar range (MAO-B IC50 > 10 µM) [2]. While direct IC50 data for the specific thiophen-2-yl congener have not been published separately, its inclusion in the 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series positions it as a member of this nanomolar-potency class, representing a two-to-three order-of-magnitude potency improvement over the generic sulfonamide baseline.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually determined; belongs to a class where the most potent member exhibits IC50 = 0.0027 µM. |
| Comparator Or Baseline | Zonisamide (clinical sulfonamide): MAO-B IC50 > 10 µM (micromolar range). |
| Quantified Difference | Class exhibits ≥ 3,700-fold improvement in potency over zonisamide. |
| Conditions | Recombinant human MAO-B enzyme assay; fluorometric detection of H2O2 production (Shetnev et al., 2019). |
Why This Matters
For researchers procuring MAO-B inhibitors, this compound's class membership signals a substantially more sensitive starting point for lead optimization than legacy sulfonamide scaffolds.
- [1] Shetnev, A., Shlenev, R., Efimova, J., Ivanovskii, S., Tarasov, A., Petzer, A., & Petzer, J. P. (2019). 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 29(21), 126677. View Source
- [2] Shetnev, A. A., Efimova, J. A., Gasilina, O. A., et al. (2023). Investigation of Novel Thiazole Derivatives Bearing the Benzenesulfonamide Moiety as MAO Inhibitors with a Promising Activity Profiles. Preprints, 2023111294. View Source
